molecular formula C9H14ClNO2 B7807559 DL-Phenylephrine hydrochloride CAS No. 20368-45-0

DL-Phenylephrine hydrochloride

Cat. No. B7807559
CAS RN: 20368-45-0
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Phenylephrine hydrochloride is a selective α1-adrenergic receptor agonist used as a decongestant . It lowers intraocular pressure and is used as an agent to dilate the pupil . It is also used to temporarily relieve nasal congestion due to the common cold, hay fever, or other upper respiratory allergies, and nasal congestion associated with sinusitis .


Synthesis Analysis

An alternative synthesis of this compound involves using m-hydroxybenzaldehyde as the starting material. Two separate pathways—epoxidation and bromohydrin formation—are presented. Both routes provide good yields (overall of 71% and 66% respectively) and can be performed at mild conditions . Another method for the synthesis of enantiomerically pure ®-phenylephrine hydrochloride is described using a Sharpless asymmetric dihydroxylation as the key step .


Molecular Structure Analysis

The molecular formula of this compound is C9H14ClNO2 . The molecular weight is 203.66 g/mol . The IUPAC name is 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride .


Chemical Reactions Analysis

A spectrophotometric method has been presented for the determination of phenylephrine hydrochloride by coupling reaction with diazotized sulfacetamide sodium .


Physical And Chemical Properties Analysis

This compound is a white solid . The melting point ranges from 162 - 164 °C .

Scientific Research Applications

Ophthalmic Uses

DL-Phenylephrine hydrochloride is prominently utilized in ophthalmology. Its application as a mydriatic agent for pupil dilation is significant for facilitating retinal examinations. The compound's sympathomimetic activity, particularly its ability to relax the sphincter muscle of the iris and contract radial fibers, makes it an active agent in ocular examinations and treatments. Clinical experiences have documented its effectiveness and safety in ophthalmic use, with a general indication for a 2.5% concentration for standard ophthalmic examinations, including for infants and elderly patients. However, caution is advised in patients with specific health conditions such as cardiac disease, hypertension, and narrow-angle glaucoma (Heath & Geiter, 1949; Meyer & Fraunfelder, 1980).

Chemical Synthesis and Assay Methodology

In the field of chemical synthesis, this compound has been the subject of studies focusing on its efficient and enantiomerically pure production. A practical synthesis method has been developed, highlighting its role as a clinically potent adrenergic agent. Additionally, the assay of Phenylephrine hydrochloride in pharmaceutical preparations like Simanovsky ointment has been researched, emphasizing the use of spectrophotometric methods for accurate quantification (Gurjar et al., 1998; Savchenko et al., 2018).

Pharmacological Studies

Extensive pharmacological studies have been conducted on Phenylephrine hydrochloride, particularly its effects on blood pressure and cardiovascular systems. Research has shown that Phenylephrine can induce changes in blood pressure and may interact with other medications. Its pharmacodynamic properties, such as the modulation of the repolarization phases of action potentials, have been explored in different settings (Donegan & Townsend, 1955; Ledda et al., 1971).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the solubility of Phenylephrine hydrochloride in supercritical carbon dioxide has been studied, which is relevant for processes dealing with this drug. Additionally, methods for the quantitative determination and cleaning validation of Phenylephrine hydrochloride residues in manufacturing environments have been investigated, highlighting its importance in the pharmaceutical industry (Rajaei et al., 2013; Balamurugan & Gokulakrishnan, 2010).

Mechanism of Action

Target of Action

DL-Phenylephrine hydrochloride primarily acts as an alpha-1 adrenergic receptor agonist . Alpha-1 adrenergic receptors are found in various tissues throughout the body, including the arteries and veins. They play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

This compound interacts with alpha-1 adrenergic receptors, stimulating them to induce vasoconstriction (narrowing of the blood vessels) and mydriasis (dilation of the pupil) . This interaction results in increased blood pressure and pupil dilation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It induces vasoconstriction in both veins and arteries, enhancing cardiac preload without exerting significant effects on cardiac myocytes . The medication is also involved in the dilation of the pupil and local vasoconstriction .

Pharmacokinetics

This compound is rapidly absorbed and distributes into peripheral tissues, yielding a biphasic, or two-compartment, pharmacokinetic profile . The primary metabolic pathways for phenylephrine include sulfate conjugation, primarily occurring in the intestinal wall, and oxidative deamination catalyzed by monoamine oxidase (MAO)-A and MAO-B enzymes . Glucuronidation also serves as an additional metabolic route for phenylephrine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of orally administered phenylephrine is about 38% due to extensive first-pass metabolism . Furthermore, the short half-life of phenylephrine necessitates more frequent dosing to sustain its pharmacological effects in humans .

Safety and Hazards

Phenylephrine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash hands thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

Phenylephrine hydrochloride has been approved by the US Food and Drug Administration (FDA) for various uses, including elevating blood pressure in adults experiencing clinically significant hypotension, primarily attributed to vasodilation, in situations such as septic shock or anesthesia . It is also used in ophthalmic formulations to facilitate mydriasis and vasoconstriction of conjunctival blood vessels . Furthermore, this medication is administered intranasally to treat uncomplicated nasal congestion and is an over-the-counter additive to topical hemorrhoid medications . Future research may explore additional uses and potential benefits of this compound.

properties

IUPAC Name

3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154-86-9, 20368-45-0
Record name Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Phenylephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eyelo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylephrine hydrochloride
Reactant of Route 2
Reactant of Route 2
DL-Phenylephrine hydrochloride
Reactant of Route 3
DL-Phenylephrine hydrochloride
Reactant of Route 4
Reactant of Route 4
DL-Phenylephrine hydrochloride
Reactant of Route 5
DL-Phenylephrine hydrochloride
Reactant of Route 6
DL-Phenylephrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.